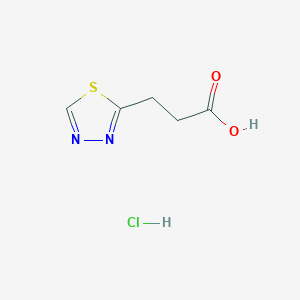

3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, general methods for synthesizing 1,3,4-thiadiazole derivatives involve reactions with carboxylic acid and thiosemicarbazide in the presence of catalysts such as polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 .Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. The 1,3,4-thiadiazole derivatives possess a wide range of biological activities. The biological activities of these derivatives are based on assumptions like the presence of =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds derived from thiadiazole, such as 3-(4-Oxo-3-(2-(2-thienyl)vinyl)-4H-[1,3,4]thiadiazolo-[2,3-c][1,2,4]triazin-7-yl)propanoic acid, have shown significant anticancer activities in vitro against different cancer cell lines. This highlights their potential as active cytotoxic agents and opens avenues for further research into their applicability in cancer treatment (Saad & Moustafa, 2011).

Synthesis Methodologies

Innovative synthesis methods have been developed for thiadiazole derivatives, showcasing their versatility in chemical synthesis. For instance, a novel 1,3,4-thiadiazol cyclic polyether compound bearing a hydroxyl functional group was synthesized using dimercapto-1,3,4-thiadiazole, highlighting the compound's potential in forming macrocyclic structures with biological significance (Zhong Yong-ke, 2011).

Biological and Chemical Studies

The luminescent complexes of metals with ligands based on thiadiazole derivatives, such as 3-(thiazol-2-yl carbamoyl) propanoic acid, have been studied for their antibacterial and antifungal potential. Although most complexes showed non-significant activities, their luminescent properties were appreciable, suggesting potential uses in sensing and imaging applications (Kanwal et al., 2020).

Solvent Effects and Molecular Aggregation

Studies on the solvent effects on molecular aggregation of thiadiazole derivatives have provided insights into how these compounds interact in different environments. This research is crucial for understanding the photophysical properties of thiadiazole-based compounds and their potential applications in materials science and biology (Matwijczuk et al., 2016).

Antimicrobial Activities

Thiadiazoles derivatives have also been recognized for their antimicrobial properties. For example, derivatives of 1,3,4-thiadiazole have been studied as antimicrobial agents in cooling fluids, highlighting their potential to combat bacterial growth in industrial applications (Khalid Zain Alabdeen, 2021).

Mecanismo De Acción

Target of Action

The primary target of the compound 3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride, also known as EN300-7547792, is the free fatty acid receptor 1 (GPR40) . GPR40 is highly expressed in pancreatic Islets of Langerhans, especially in a hyperglycemic state .

Mode of Action

The activation of GPR40 by this compound leads to a cascade of events that culminate in increased levels of insulin . This mechanism of achieving the latter does not carry the danger of causing hypoglycemia (i.e., lowering of blood glucose concentration below physiologically acceptable levels) .

Biochemical Pathways

The activation of GPR40 by this compound affects the insulin secretion pathway . This results in the lowering of glucose levels, making it a therapeutically attractive alternative for the treatment of type 2 diabetes mellitus .

Pharmacokinetics

The compound this compound exhibits remarkable aqueous solubility and microsomal stability . These properties impact its bioavailability, making it a promising scaffold in the GPR40 agonist field .

Result of Action

The result of the action of this compound is the increased levels of insulin, which leads to the eventual lowering of glucose levels .

Análisis Bioquímico

Biochemical Properties

The compound 3-(1,3,4-Thiadiazol-2-yl)propanoic acid;hydrochloride has been found to interact with the Free Fatty Acid Receptor 1 (GPR40), acting as an agonist . This interaction triggers a cascade of events leading to increased levels of insulin and a subsequent decrease in glucose levels .

Cellular Effects

In terms of cellular effects, this compound has been observed to influence cell function by impacting cell signaling pathways, specifically those related to insulin secretion . This impact on cell signaling pathways can lead to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the GPR40 receptor . This binding activates the receptor, triggering a series of intracellular events that culminate in the secretion of insulin .

Propiedades

IUPAC Name |

3-(1,3,4-thiadiazol-2-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S.ClH/c8-5(9)2-1-4-7-6-3-10-4;/h3H,1-2H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFHYTUEVZXAQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)CCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2724991.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2724993.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2724997.png)

![methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2724998.png)

![butan-2-yl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2725002.png)

![7-(3-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725005.png)

![4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2725006.png)

![2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2725014.png)